Methyl 1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

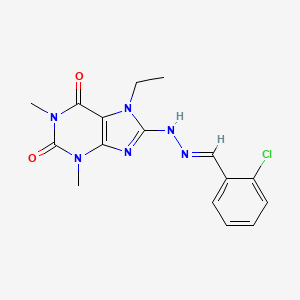

Methyl 1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate is a chemical compound that is closely related to various other compounds synthesized for potential biological activities. Although the exact compound is not described in the provided papers, similar compounds with chlorobenzyl and pyridinecarboxylate moieties have been synthesized and studied for their properties and potential applications.

Synthesis Analysis

The synthesis of related compounds typically involves alkylation reactions. For instance, methyl 1-(3,4-dichlorobenzyl)-hexahydro-2,3-dioxo-4-pyridinecarboxylate was prepared by alkylation of methyl hexahydro-2,3-dioxo-4-pyridinecarboxylate with alpha,3,4-trichlorotoluene . This suggests that the synthesis of the compound might also involve similar alkylation steps, possibly using 3-chlorobenzyl chloride as an alkylating agent.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by crystallography and molecular modeling. For example, Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate was structurally characterized, and its crystal data was provided, showing a monoclinic space group and specific cell dimensions . This indicates that the compound of interest may also crystallize in a similar fashion, with potential for intermolecular hydrogen bonding and other interactions.

Chemical Reactions Analysis

The related compounds have shown reactivity in various chemical reactions. For instance, methylation and benzylation reactions have been performed on hexahydro benzothieno [2, 3-d] pyrimidines, leading to different alkylation products . This implies that the compound may also undergo similar reactions, potentially leading to a variety of derivatives with different substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied, revealing insights into their behavior. For example, the antifungal activity of methyl 1-(3,4-dichlorobenzyl)-hexahydro-2,3-dioxo-4-pyridinecarboxylate was evaluated, showing significant activity against pathogenic yeast species and some dermatophytic fungi . This suggests that the compound of interest might also possess biological activities, which could be explored in further studies.

Applications De Recherche Scientifique

Environmental Chemicals and DNA Methylation:

- The study by Ruiz-Hernandez et al. (2015) highlights how environmental chemicals, including various metals and organic pollutants, may be associated with DNA methylation changes in adults. These modifications could potentially impact human health, although the evidence is not yet strong enough to draw firm conclusions due to the heterogeneity and limited sample sizes of the studies reviewed (Ruiz-Hernandez et al., 2015).

Epigenetic Alterations Induced by Genotoxic Carcinogens:

- Chappell et al. (2016) conducted a systematic review of studies that reported epigenetic effects of genotoxic carcinogens, including DNA methylation, non-coding RNA expression changes, and histone modifications. The reviewed studies provide insights into the mechanisms of chemically-induced carcinogenesis, although more research is needed to fully understand these processes and their implications (Chappell et al., 2016).

Systematic Appraisal on Catalytic Synthesis of 1,3-Oxazole Derivatives:

- The review by Shinde et al. (2022) focuses on the catalytic synthesis of 1,3-oxazole derivatives, emphasizing the significance of this heterocyclic compound due to its wide array of applications in various fields such as medicinal, pharmaceutical, and material sciences. The review systematically interprets the literature on synthetic methodologies and applications of 1,3-oxazole derivatives, providing insights into the challenges and opportunities in this area of research (Shinde et al., 2022).

Propriétés

IUPAC Name |

methyl 1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3/c1-19-14(18)12-6-3-7-16(13(12)17)9-10-4-2-5-11(15)8-10/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFNUQSHZWMZEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN(C1=O)CC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2552022.png)

![Tert-butyl 1-amino-3-methoxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2552029.png)

![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(p-tolyl)methanone](/img/structure/B2552030.png)

![N-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)-N-methylprop-2-enamide](/img/structure/B2552032.png)

![5-[2-Furanyl-[4-(phenylmethyl)-1-piperidinyl]methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2552033.png)

![(1S,5R)-tert-Butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride](/img/structure/B2552038.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide](/img/structure/B2552043.png)